2-(3-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile
Overview
Description
“2-(3-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile” is a chemical compound . It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular formula of “2-(3-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile” is C12H15N3O . The InChI code is 1S/C11H13N3/c12-9-10-4-5-13-11(8-10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “2-(3-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile”. Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Antiviral Applications
Piperidine derivatives have shown potential as antiviral agents. For instance, two isatin–oxadiazole hybrids exhibited enhanced activity against SARS-CoV-2 .
Antimalarial Applications
Piperidine derivatives have been used as antimalarial agents .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents .
Antihypertension Applications
Piperidine derivatives have been used as antihypertension agents .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents .
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(3-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile”, is an important task of modern organic chemistry .
properties
IUPAC Name |
2-[3-(hydroxymethyl)piperidin-1-yl]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-7-10-3-4-14-12(6-10)15-5-1-2-11(8-15)9-16/h3-4,6,11,16H,1-2,5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOXSCIVMIMDSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)C#N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656014 | |
Record name | 2-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Hydroxymethyl)piperidin-1-yl)isonicotinonitrile | |
CAS RN |
939986-86-4 | |
Record name | 4-Pyridinecarbonitrile, 2-[3-(hydroxymethyl)-1-piperidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939986-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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